Thymidine 3'-monophosphate sodium salt
Overview
Description
Thymidine 3’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is a monophosphate ester of thymidine, a nucleoside composed of the pyrimidine base thymine attached to a deoxyribose sugar. This compound is often used in biochemical and molecular biology research due to its involvement in DNA synthesis and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine 3’-monophosphate sodium salt can be synthesized through enzymatic methods. One common approach involves the phosphorylation of thymidine using thymidine kinase in the presence of adenosine triphosphate (ATP) and magnesium ions. The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of a phosphate group to the 3’-hydroxyl group of thymidine.
Industrial Production Methods
Industrial production of thymidine 3’-monophosphate sodium salt often involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, utilizing recombinant enzymes and controlled reaction conditions. The product is then purified through techniques such as ion-exchange chromatography and crystallization to obtain the sodium salt form.
Chemical Reactions Analysis
Types of Reactions
Thymidine 3’-monophosphate sodium salt undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to form higher phosphorylated nucleotides.
Hydrolysis: Cleavage of the phosphate ester bond to yield thymidine and inorganic phosphate.
Oxidation and Reduction: Involvement in redox reactions, although less common.
Common Reagents and Conditions
Phosphorylation: ATP, thymidine kinase, magnesium ions.
Hydrolysis: Acidic or basic conditions, phosphatases.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired reaction.
Major Products Formed
Phosphorylation: Higher phosphorylated nucleotides such as thymidine diphosphate and thymidine triphosphate.
Hydrolysis: Thymidine and inorganic phosphate.
Scientific Research Applications
Thymidine 3’-monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of oligonucleotides and other nucleotide derivatives.
Biology: Involved in studies of DNA synthesis, repair, and replication. It is also used in cell proliferation assays.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in certain medical conditions.
Industry: Utilized in the production of nucleic acid-based products and as a standard in analytical techniques.
Mechanism of Action
Thymidine 3’-monophosphate sodium salt exerts its effects primarily through its role in DNA synthesis. It serves as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication. The compound also participates in the salvage pathway of nucleotide synthesis, where it is phosphorylated to thymidine diphosphate and thymidine triphosphate, which are essential for DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
- Thymidine 5’-monophosphate sodium salt
- Cytidine 3’,5’-cyclic monophosphate sodium salt
- Guanosine 3’,5’-cyclic monophosphate sodium salt
Uniqueness
Thymidine 3’-monophosphate sodium salt is unique due to its specific role in the 3’-phosphorylation of thymidine, which is crucial for certain biochemical pathways. Unlike its 5’-phosphorylated counterpart, it is specifically involved in the salvage pathway and has distinct enzymatic interactions.
Properties
IUPAC Name |
sodium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O8P.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMAHSFORMBSQ-HNPMAXIBSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2NaO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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